REACTION_SMILES
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[CH3:13][CH2:14][N:15]([CH2:16][CH3:17])[CH2:18][CH3:19].[CH3:27][C:28]#[N:29].[Cl:1][c:2]1[n:3][c:4]([Cl:12])[c:5]2[n:6][cH:7][n:8]([CH3:11])[c:9]2[n:10]1.[NH2:20][CH:21]1[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26]1>>[Cl:1][c:2]1[n:3][c:4]([NH:20][CH:21]2[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26]2)[c:5]2[n:6][cH:7][n:8]([CH3:11])[c:9]2[n:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1cnc2c(Cl)nc(Cl)nc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC1CCCCC1
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Name
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Type
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product
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Smiles
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Cn1cnc2c(NC3CCCCC3)nc(Cl)nc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |